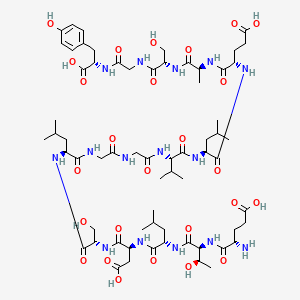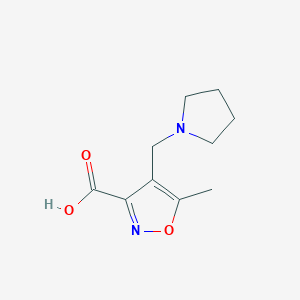
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid
Descripción general
Descripción
“5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” is 210.23 . The InChI code is 1S/C10H14N2O3.BrH/c1-7-8 (6-12-4-2-3-5-12)9 (10 (13)14)11-15-7;/h2-6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” include a molecular weight of 291.14 .Aplicaciones Científicas De Investigación
- This compound is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
- It’s used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .
- It’s also used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
- Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research .
- Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Pharmaceutical Research
Drug Discovery
Safety And Hazards
The safety data sheet for “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” and similar compounds involve the development of new eco-friendly synthetic strategies, given their enormous significance in drug discovery . There is a particular interest in developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
Propiedades
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7/h2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGPIAXTRPSCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



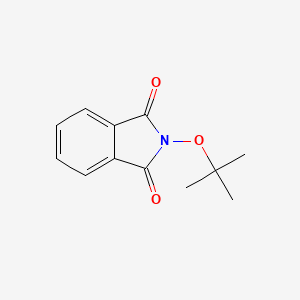
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)



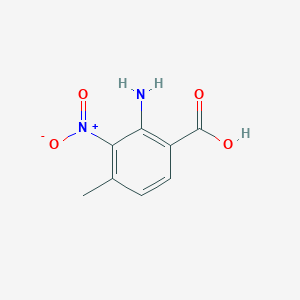

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)

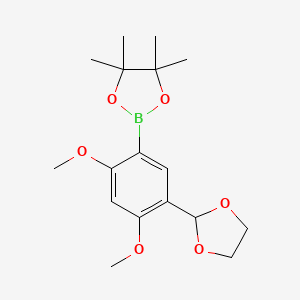
![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)
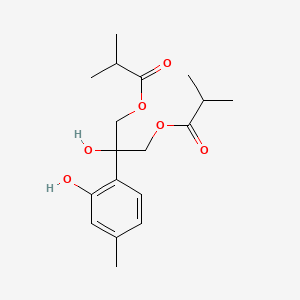
![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)
